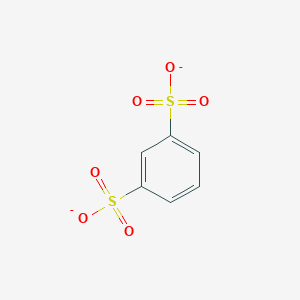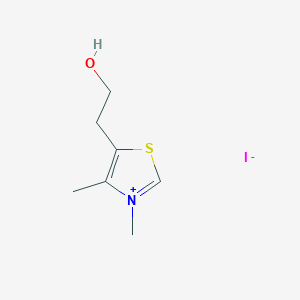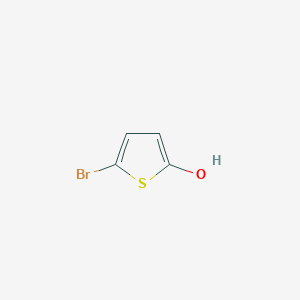
Benzene-1,3-disulfonate
Übersicht
Beschreibung
Benzene-m-disulphonate, also known as benzene-1,3-disulfonic acid, is an aromatic compound characterized by the presence of two sulfonic acid groups attached to the benzene ring at the meta positions. This compound is significant in various chemical processes and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene-m-disulphonate can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfuric acid or sulfur trioxide. There are two primary methods for sulfonation:
Heating benzene under reflux with concentrated sulfuric acid: for several hours.
Warming benzene under reflux at 40°C with fuming sulfuric acid: for 20 to 30 minutes.
Industrial Production Methods: In industrial settings, the continuous disulfonation of benzene is achieved by injecting benzene and sulfur trioxide in a specific mole ratio into a reactor containing finished disulfonate and a sulfone inhibitor, such as sodium sulfate . This method ensures high-quality production of benzene-m-disulphonate.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-m-disulphonate undergoes various chemical reactions, including:
Electrophilic substitution reactions: The sulfonic acid groups can be replaced by other electrophiles.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Sulfuric acid and sulfur trioxide: are commonly used for sulfonation.
Oxidizing agents: like potassium permanganate can be used for oxidation reactions.
Reducing agents: such as sodium borohydride can be used for reduction reactions.
Major Products:
Benzenesulfonic acid: is a common product formed from the sulfonation of benzene.
Resorcinol: can be produced through the disulfonation and subsequent caustic fusion of benzene.
Wissenschaftliche Forschungsanwendungen
Benzene-m-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: It is employed in the production of dyes, detergents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzene-m-disulphonate involves its ability to act as an electrophile in substitution reactions. The sulfonic acid groups enhance the compound’s reactivity by making the benzene ring more susceptible to attack by nucleophiles. This property is exploited in various chemical synthesis processes .
Vergleich Mit ähnlichen Verbindungen
- Benzene-1,2-disulfonic acid
- Benzene-1,4-disulfonic acid
- Toluene-2,4-disulfonic acid
Uniqueness: Benzene-m-disulphonate is unique due to the meta positioning of its sulfonic acid groups, which imparts distinct chemical reactivity compared to its ortho and para counterparts. This positioning affects the compound’s electrophilic substitution reactions and its overall stability .
Eigenschaften
IUPAC Name |
benzene-1,3-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAHXANJKHFIL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6S2-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177248 | |
| Record name | Benzene-m-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22713-46-8 | |
| Record name | 1,3-Benzenedisulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22713-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-m-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022713468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-m-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-m-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)


![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)




![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)




